N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
This compound features an imidazo[2,1-b]thiazole core linked to a phenyl group via a 2-position, with an acetamide bridge connecting to a 3-(trifluoromethyl)phenoxy moiety. The trifluoromethyl group enhances metabolic stability and binding affinity, while the imidazothiazole core is associated with diverse biological activities, including antiviral and enzyme-modulating properties .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-20(22,23)13-4-3-5-14(10-13)28-12-18(27)24-16-7-2-1-6-15(16)17-11-26-8-9-29-19(26)25-17/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHGOYDBCJLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The retrosynthetic pathway divides the molecule into two primary fragments:
- Imidazo[2,1-b]thiazole-phenylamine core : Derived from cyclization of 2-aminothiazole derivatives.
- 2-(3-(Trifluoromethyl)phenoxy)acetyl moiety : Synthesized via nucleophilic aromatic substitution of 3-(trifluoromethyl)phenol.
Coupling these fragments through amide bond formation yields the final product.
Synthesis of the Imidazo[2,1-b]Thiazole-Phenylamine Core
Cyclization of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is constructed via condensation of 2-aminothiazole with α-haloketones. For example, 2-amino-5-phenylthiazole reacts with 2-bromoacetophenone in refluxing ethanol to form 6-phenylimidazo[2,1-b]thiazole . Introducing substituents at the 6-position requires halogenation followed by cross-coupling reactions.
Scheme 1: Formation of 6-Substituted Imidazo[2,1-b]Thiazole
Synthesis of 2-(3-(Trifluoromethyl)Phenoxy)Acetic Acid
Amide Coupling to Assemble the Final Compound
Activation of the Carboxylic Acid
2-(3-(Trifluoromethyl)phenoxy)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C.
Alternative Synthetic Routes and Optimization
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, imidazo-H), 7.89–7.25 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.12 (s, 1H, NH).
- LC-MS : m/z 447.1 [M+H]⁺.
Challenges and Mitigation Strategies
Industrial-Scale Production Considerations
Solvent Recycling
Ethanol and DCM are recovered via distillation, reducing environmental impact.
Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with Pd/C in Suzuki reactions lowers catalyst costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[2,1-b]thiazole ring, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazo[2,1-b]thiazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazothiazole Cores
Compound 18 ()
- Structure : N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide.
- Key Differences: Replaces the 3-(trifluoromethyl)phenoxy group with a 4-ethoxy-3-(piperidinylsulfonyl)phenyl substituent.
- Activity : Exhibits antiviral activity against HIV-1, suggesting the imidazothiazole-acetamide scaffold’s versatility in targeting viral assembly .
ND-12025 ()
- Structure: 2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide.
- Key Differences : Substitutes the acetamide linker with a carboxamide and introduces a pyridine-methyl group.
- Implications : Carboxamide vs. acetamide may alter hydrogen-bonding interactions with biological targets .
SRT1720 ()
Analogues with Benzothiazole Cores ()
- Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
- Key Differences : Replaces the imidazothiazole core with benzothiazole , altering electronic properties and steric bulk.
Analogues with Varied Substituents
ZINC35476132 ()
- Structure: N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
- Key Differences : Cyclopentyl group and oxadiazole ring instead of imidazothiazole.
- Implications : Oxadiazole enhances metabolic resistance but may reduce affinity for thiazole-binding targets .
HER2-CD221 Inhibitor ()
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